molecular formula C49H100 B14719557 Nonatetracontane CAS No. 7098-27-3

Nonatetracontane

Cat. No.: B14719557
CAS No.: 7098-27-3
M. Wt: 689.3 g/mol
InChI Key: QPGZDOBTQZCJFT-UHFFFAOYSA-N
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Description

Nonatetracontane (CAS: 7098-27-3) is a linear saturated hydrocarbon with the molecular formula C₄₉H₁₀₀, classified as an alkane. It is part of the homologous series of long-chain hydrocarbons, characterized by a straight-chain structure without branching. This compound is frequently identified in polymer research, particularly in chromatographic analyses of polypropylene additives, where it serves as a reference compound due to its high molecular weight and stability .

Properties

CAS No.

7098-27-3

Molecular Formula

C49H100

Molecular Weight

689.3 g/mol

IUPAC Name

nonatetracontane

InChI

InChI=1S/C49H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

QPGZDOBTQZCJFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonatetracontane can be synthesized through various methods, including the Kolbe electrolysis and Wurtz reaction . In Kolbe electrolysis, carboxylic acids are electrolyzed to form hydrocarbons. The Wurtz reaction involves the coupling of alkyl halides in the presence of sodium metal to form higher alkanes.

Industrial Production Methods

Industrially, this compound can be obtained through fractional distillation of crude oil. This process separates the components of crude oil based on their boiling points, allowing for the isolation of higher alkanes like this compound. Additionally, hydrogenation of long olefins can yield higher alkanes, including this compound.

Chemical Reactions Analysis

Types of Reactions

Nonatetracontane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into smaller hydrocarbons.

    Substitution: Halogenation reactions can substitute hydrogen atoms in this compound with halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Nonatetracontane has several scientific research applications, including:

    Chemistry: Used as a standard in gas chromatography for boiling point determination.

    Biology: Studied for its role in biological membranes and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and as an anti-corrosive agent.

Mechanism of Action

Nonatetracontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid or powder at room temperature, appearing white to nearly white .
  • Melting Point Range : 599–847 K (326–574°C) .
  • Enthalpy of Vaporization (ΔHvap) : 147.5 kJ/mol .
  • Chromatographic Utility: Optimal separation in gas chromatography for hydrocarbons ranging from C₁₂ (dodecane) to C₄₉ (nonatetracontane) under controlled temperature gradients (80°C to 340°C) .

Comparison with Similar Compounds

Structural Isomers and Homologues

Table 1: Physical and Thermodynamic Properties

Compound Molecular Formula CAS Number Structure ΔHvap (kJ/mol) Melting Range (K)
This compound C₄₉H₁₀₀ 7098-27-3 Linear 147.5 599–847
1-Nonatetracontane C₄₉H₉₈ 66576-19-1 Linear (alkene) 146.4 553–843
2-Methyloctatetracontane C₄₉H₁₀₀ 66576-12-3 Branched 144.9 553–840
Tritetracontylcyclohexane C₄₉H₉₈ 66576-11-2 Cyclic 144.9 556–852
n-Nonatriacontane C₃₉H₈₀ N/A Linear N/A ~450–550*
n-Pentacontane C₅₀H₁₀₂ N/A Linear ~150† ~600–850†

*Estimated based on homologous trends; †Predicted values for C₅₀ alkanes.

Key Observations:

Linear vs. Branched Isomers: this compound (linear) exhibits higher ΔHvap (147.5 kJ/mol) compared to its branched isomer, 2-methyloctatetracontane (144.9 kJ/mol), due to stronger van der Waals interactions in linear chains . Branched isomers generally have lower melting points, as seen in 2-methyloctatetracontane (553–840 K vs. 599–847 K for linear this compound) .

Cyclic vs. Linear Structures: Tritetracontylcyclohexane (C₄₉H₉₈), a cyclic derivative, shows reduced thermal stability (ΔHvap = 144.9 kJ/mol) compared to linear this compound, attributed to steric strain in the cyclohexane ring .

Homologous Trends :

  • Longer-chain homologues like n-pentacontane (C₅₀H₁₀₂) are predicted to have higher melting points and ΔHvap due to increased chain length and molecular weight .

Key Observations:

  • All long-chain alkanes require mechanical ventilation and personal protective equipment (PPE) to mitigate inhalation risks, though regulatory exposure limits remain undefined .
  • This compound and n-nonatriacontane pose fire hazards due to toxic gas formation (e.g., CO, CO₂) during combustion, whereas n-pentacontane’s safety data sheet lacks explicit fire-related warnings .

Functional Derivatives in Cyclodextrins

This compound is embedded in the IUPAC names of β-cyclodextrin derivatives (e.g., methyl-β-cyclodextrin), which are cyclic oligosaccharides with a lipophilic cavity. These compounds, such as 5,10,15,20,25,30,35-heptakis(hydroxymethyl)-...this compound, are structurally distinct from linear alkanes but share nomenclature due to their 49-membered macrocyclic framework .

Key Distinctions:

  • Applications: Cyclodextrins are used in pharmaceuticals for drug encapsulation, contrasting with this compound’s role in polymer analytics .
  • Physical State: Cyclodextrins are hydrophilic powders, unlike waxy, hydrophobic this compound .

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